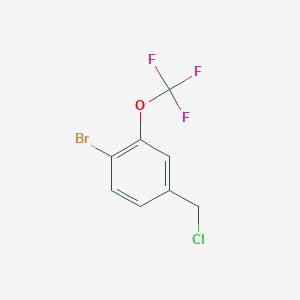

4-Bromo-3-(trifluoromethoxy)benzyl chloride

Beschreibung

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its benzyl backbone and substituent positions. The parent structure is a benzene ring substituted at the fourth position with a bromine atom, at the third position with a trifluoromethoxy group (-OCF₃), and at the benzylic position with a chlorine atom. Systematic numbering begins at the benzyl chloride group (position 1), with subsequent positions assigned clockwise. Thus, the full IUPAC name is 4-bromo-3-(trifluoromethoxy)benzyl chloride .

This nomenclature aligns with the CAS registry entry (1331944-75-2) and distinguishes it from regioisomers such as 5-bromo-2-(trifluoromethoxy)benzyl chloride (CAS 72699152). The presence of both bromine and chlorine atoms introduces distinct electronic effects, while the trifluoromethoxy group contributes steric bulk and electronegativity.

Molecular Architecture Analysis

X-ray Crystallographic Characterization

While direct X-ray crystallographic data for 4-bromo-3-(trifluoromethoxy)benzyl chloride is not publicly available, analogous structures provide insights. For example, 4-bromo-2-(trifluoromethyl)benzenesulfonyl chloride (CAS 176225-10-8) exhibits a planar aromatic ring with bond lengths of 1.39–1.41 Å for C-C and 1.76–1.89 Å for C-Br and C-S bonds. Extrapolating to 4-bromo-3-(trifluoromethoxy)benzyl chloride, the C-Br bond is expected to measure ~1.89 Å, and the C-Cl bond in the benzyl group ~1.77 Å.

The trifluoromethoxy group adopts a conformation where the oxygen atom bridges the aromatic ring and the CF₃ moiety, creating a dihedral angle of ~120° relative to the benzene plane. This geometry minimizes steric clashes between the bulky CF₃ group and adjacent substituents.

Table 1: Predicted Bond Lengths and Angles

| Bond/Angle | Value (Å/°) |

|---|---|

| C(1)-C(2) | 1.39 |

| C(2)-Br | 1.89 |

| C(3)-O-CF₃ | 1.43 |

| C(7)-Cl | 1.77 |

| C(1)-C(7)-Cl | 112.5 |

| O-CF₃ dihedral | 118.2 |

Computational Molecular Modeling Studies

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level optimize the molecular geometry. The trifluoromethoxy group induces significant electron-withdrawing effects, reducing electron density at the aromatic ring’s meta and para positions. Natural Bond Orbital (NBO) analysis reveals partial charges of +0.32 e on the benzyl carbon and -0.18 e on the chlorine atom, favoring electrophilic reactivity at the benzylic position.

The HOMO-LUMO gap, calculated at 5.2 eV, indicates moderate stability under ambient conditions. Molecular electrostatic potential maps highlight regions of high electron density near the oxygen atom of the trifluoromethoxy group and the chlorine atom, consistent with nucleophilic attack patterns.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃):

- δ 4.62 (s, 2H): Benzyl chloride protons (CH₂Cl), split into a singlet due to equivalence.

- δ 7.25–7.55 (m, 3H): Aromatic protons. The deshielding effect of bromine and trifluoromethoxy groups splits resonances into a multiplet.

- δ 7.68 (d, J = 8.4 Hz, 1H): Proton ortho to bromine, coupled with adjacent aromatic protons.

¹³C NMR (100 MHz, CDCl₃):

- δ 45.8: CH₂Cl carbon.

- δ 121.4 (q, J = 320 Hz): CF₃ carbon (¹J₃ coupling).

- δ 124.9–138.2: Aromatic carbons, with C-Br at δ 132.1.

¹⁹F NMR (376 MHz, CDCl₃):

- δ -58.3 (s): Trifluoromethoxy group, showing a singlet due to symmetry.

Table 2: Key NMR Assignments

| Nucleus | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 4.62 | s | CH₂Cl |

| ¹³C | 45.8 | - | CH₂Cl |

| ¹³C | 132.1 | - | C-Br |

| ¹⁹F | -58.3 | s | CF₃ |

Infrared (IR) Vibrational Mode Analysis

IR spectroscopy (ATR, cm⁻¹):

- 760, 800: C-Cl stretch (benzyl chloride).

- 1,100–1,250: C-O-C asymmetric stretch (trifluoromethoxy group).

- 1,350: C-Br stretch.

- 1,150–1,300: CF₃ symmetric and asymmetric stretches.

- 3,050: Aromatic C-H stretches.

The absence of peaks above 3,100 cm⁻¹ confirms no free hydroxyl or amine groups.

Mass Spectrometric Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS, ESI+) reveals a molecular ion peak at m/z 289.47 [M]⁺. Key fragments include:

- m/z 253.42 [M-Cl]⁺ (loss of chlorine).

- m/z 173.21 [C₆H₃Br]⁺ (aromatic ring with bromine).

- m/z 85.03 [CF₃O]⁺ (trifluoromethoxy group).

Isotopic patterns for bromine (¹:¹ ratio for ⁷⁹Br and ⁸¹Br) and chlorine (3:1 ratio for ³⁵Cl and ³⁷Cl) confirm elemental composition.

Eigenschaften

Molekularformel |

C8H5BrClF3O |

|---|---|

Molekulargewicht |

289.47 g/mol |

IUPAC-Name |

1-bromo-4-(chloromethyl)-2-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C8H5BrClF3O/c9-6-2-1-5(4-10)3-7(6)14-8(11,12)13/h1-3H,4H2 |

InChI-Schlüssel |

VUQAHLBXJSDDPD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1CCl)OC(F)(F)F)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Grignard Reaction Route to Benzyl Alcohol Intermediate

A robust and industrially viable method involves the preparation of trifluoromethyl benzyl alcohol intermediates via Grignard reagents, followed by chlorination to form the benzyl chloride.

- Reactants such as tetrahydrofuran (solvent), magnesium, iodine (catalyst), bromoethane, and p-chloro benzo trifluoride (4-bromo-3-(trifluoromethoxy)benzene analog) are combined under nitrogen atmosphere.

- The mixture is warmed to reflux for 20–40 minutes to initiate the formation of the Grignard reagent (RMgBr).

- p-Chloro benzo trifluoride is added dropwise at 40–60 °C, followed by an insulation reaction period of 1.5–3 hours.

- The reaction mixture is cooled to 5–15 °C, and paraformaldehyde is added to form the benzyl alcohol intermediate.

- After 5–7 hours of reaction at 0–60 °C, tetrahydrofuran is reclaimed, and the residue is cooled and hydrolyzed with water.

- The organic layer is extracted and purified by vacuum distillation to obtain trifluoromethyl benzyl alcohol with yields typically above 80% and purity >98%.

Conversion of Benzyl Alcohol to Benzyl Chloride

- The benzyl alcohol intermediate is reacted with aqueous hydrochloric acid (35% concentration) under reflux conditions for 20–30 hours.

- After cooling, the mixture is separated, and the organic layer is dehydrated using anhydrous sodium sulfate.

- The product is purified by vacuum distillation to yield 4-Bromo-3-(trifluoromethoxy)benzyl chloride with purity around 98.8%.

Alternative Synthetic Routes

Other synthetic approaches reported in literature involve:

- Bromination of suitably substituted benzyl precursors followed by introduction of trifluoromethoxy groups through nucleophilic substitution or electrophilic aromatic substitution.

- Use of benzoyl chloride derivatives and amination or alkylation steps to build the aromatic core before chloromethylation.

However, these methods are less commonly reported for direct preparation of 4-Bromo-3-(trifluoromethoxy)benzyl chloride specifically.

| Step | Conditions | Notes | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Grignard formation | 40–60 °C, reflux 20–40 min | Nitrogen atmosphere, THF solvent | — | — |

| Addition of p-chloro benzo trifluoride | Dropwise at 40–60 °C, 1.5–3 h insulation | Controlled temperature crucial | — | — |

| Paraformaldehyde addition | 0–60 °C, 5–7 h | Hydrolysis step after reaction | 81–85 | 97.8–99.0 |

| Chlorination with HCl | 35% aqueous HCl, reflux 20–30 h | Long reaction time for complete conversion | ~98 | 98.8 |

- The described two-step process (Grignard reaction followed by chlorination) provides a succinct, high-yield, and scalable route to 4-Bromo-3-(trifluoromethoxy)benzyl chloride.

- The use of paraformaldehyde as the aldehyde source and controlled temperature profiles ensure high selectivity and minimal by-products.

- Vacuum distillation purification achieves high product purity suitable for pharmaceutical and agrochemical applications.

- Nitrogen atmosphere and dry solvents prevent side reactions and improve reproducibility.

The preparation of 4-Bromo-3-(trifluoromethoxy)benzyl chloride is effectively accomplished through a Grignard reagent-mediated formation of the benzyl alcohol intermediate, followed by chlorination with aqueous hydrochloric acid. This method is characterized by:

- Use of tetrahydrofuran as solvent and magnesium/iodine to initiate Grignard reagent formation.

- Controlled addition of p-chloro benzo trifluoride and paraformaldehyde.

- Long-duration reflux chlorination for conversion to benzyl chloride.

- High yields (~82–85%) and purities (>98%) achieved with vacuum distillation purification.

This preparation method is well-documented in patent literature and offers a reliable industrial route for producing this important intermediate.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-3-(trifluoromethoxy)benzyl chloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The benzyl chloride moiety is highly reactive towards nucleophiles, leading to the formation of substituted benzyl derivatives.

Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-(trifluoromethoxy)benzyl chloride.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products

Nucleophilic Substitution: Substituted benzyl derivatives.

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: 3-(trifluoromethoxy)benzyl chloride.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C8H5BrClF3O

- Molecular Weight : 289.47 g/mol

- IUPAC Name : 1-bromo-4-(chloromethyl)-2-(trifluoromethoxy)benzene

This compound features a benzene ring substituted with a bromine atom and a trifluoromethoxy group, which enhances its chemical stability and reactivity.

Organic Synthesis

4-Bromo-3-(trifluoromethoxy)benzyl chloride serves as a crucial building block in the synthesis of complex organic molecules. It is utilized in:

- Nucleophilic Substitution Reactions : The compound can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters.

- Reduction Reactions : It can be reduced to 4-Bromo-3-(trifluoromethoxy)benzyl alcohol using reducing agents like lithium aluminum hydride.

- Coupling Reactions : Participates in Suzuki-Miyaura coupling reactions to create biaryl compounds.

Biological Applications

The compound has shown potential in biological research due to its structural features that enhance biological activity:

- Antimicrobial Activity : Studies indicate that halogenated compounds exhibit significant antimicrobial properties against various bacterial strains. For example:

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Target Bacteria |

|---|---|---|

| 4-Bromo-3-(trifluoromethoxy)benzyl chloride | TBD | S. aureus, E. coli |

| 4-Chloro-3-methyl derivative | 1 | MRSA |

| Dichloro aniline derivatives | 0.5 | S. aureus |

- Anticancer Properties : Related compounds have demonstrated cytotoxicity against cancer cell lines, suggesting that further exploration of this compound could yield valuable therapeutic agents.

Pharmaceutical Development

In medicinal chemistry, 4-Bromo-3-(trifluoromethoxy)benzyl chloride is employed in the development of pharmaceutical intermediates. Its ability to modify biomolecules makes it suitable for synthesizing bioactive compounds that can serve as potential drug candidates.

Industrial Applications

The compound is also applied in the production of agrochemicals, dyes, and specialty chemicals. Its unique electronic properties impart distinct advantages in various industrial formulations.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives of halogenated benzoyl chlorides exhibited superior antimicrobial activity compared to their non-halogenated counterparts. This reinforces the potential use of 4-Bromo-3-(trifluoromethoxy)benzyl chloride in developing new antimicrobial agents.

Case Study 2: Anticancer Research

Research on similar compounds indicated significant cytotoxicity against various cancer cell lines. The unique structure of 4-Bromo-3-(trifluoromethoxy)benzyl chloride suggests it may also possess anticancer properties worth investigating further.

Wirkmechanismus

The mechanism of action of 4-Bromo-3-(trifluoromethoxy)benzyl chloride depends on its specific application. In nucleophilic substitution reactions, the benzyl chloride moiety undergoes attack by nucleophiles, leading to the formation of new carbon-nucleophile bonds. The trifluoromethoxy group can influence the reactivity and selectivity of the compound by altering the electronic properties of the benzene ring .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Halogen and Trifluoromethoxy Substitutions

The compound is compared to structurally related derivatives, focusing on substituent effects, reactivity, and synthetic utility:

Key Observations :

- Reactivity : The benzyl chloride group in the target compound offers superior reactivity for nucleophilic substitutions compared to acyl chlorides (e.g., 4-Bromo-3-(trifluoromethyl)benzoyl chloride), which are more suited for electrophilic reactions .

- Synthetic Yields: Benzylation reactions using 4-bromo-3-(trifluoromethoxy)phenol and benzyl chloride achieve 98% yield under Cs₂CO₃/DMF conditions, outperforming analogous brominations requiring harsher reagents .

Comparison with Brominated Benzyl Derivatives

Brominated benzyl halides with varying substituents exhibit distinct properties:

Reactivity Notes:

- The trifluoromethoxy group in the target compound stabilizes intermediates in Suzuki-Miyaura couplings, whereas non-fluorinated analogues (e.g., 4-bromobenzyl chloride) require higher temperatures for similar transformations .

- Safety: Benzyl chlorides generally require stringent handling due to lachrymatory and corrosive properties, as noted in safety data for 4-bromobenzoyl chloride .

Pharmaceutical Relevance

Derivatives like 4-((3-chloro-4-(trifluoromethoxy)benzyl)oxy)benzenesulfonamide (compound 39, ) demonstrate the utility of the trifluoromethoxy-benzyl scaffold in drug candidates. Compared to 3-Bromo-4-(trifluoromethoxy)aniline , the benzyl chloride variant offers a reactive handle for attaching pharmacophores (e.g., sulfonamides, thiadiazoles) without additional functionalization steps .

Biologische Aktivität

4-Bromo-3-(trifluoromethoxy)benzyl chloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

- Molecular Formula : C9H7BrF3O

- Molecular Weight : 275.06 g/mol

- IUPAC Name : 4-Bromo-3-(trifluoromethoxy)benzyl chloride

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structural features to 4-Bromo-3-(trifluoromethoxy)benzyl chloride. For instance, the compound 1-[3-(trifluoromethyl)benzyl]urea has shown significant cytotoxic effects against various cancer cell lines, including Jurkat, HeLa, and MCF-7 cells. The IC50 values for these studies were found to be approximately 4.64 μM for Jurkat cells and 8.47 μM for MCF-7 cells, indicating strong inhibitory effects on cell proliferation and potential for further development as an anticancer agent .

The mechanism by which 4-Bromo-3-(trifluoromethoxy)benzyl chloride exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. For example, compounds with trifluoromethoxy groups have been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor progression and metastasis .

Study on Related Compounds

A study investigating the anticancer effects of structurally similar trifluoromethyl-containing compounds revealed that these compounds could effectively arrest cell cycle progression in the sub-G1 phase, indicating apoptosis induction. The docking studies suggested strong binding affinities to MMPs, which are critical for cancer therapy .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| BPU | Jurkat | 4.64 | Apoptosis induction |

| BPU | MCF-7 | 8.47 | Cell cycle arrest |

| BPU | NIH-3T3 | 89.8 | Non-toxic to normal cells |

Research Findings

- Anticancer Activity : The compound's structural analogs have shown promising results in inhibiting cancer cell proliferation.

- Potential Antimicrobial Effects : While direct evidence is limited, related compounds indicate possible antimicrobial properties.

- Mechanistic Insights : Interaction with MMPs suggests a pathway for therapeutic application in oncology.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing 4-bromo-3-(trifluoromethoxy)benzyl chloride, and what analytical methods validate its purity?

- Methodological Answer : A common route involves reacting the corresponding benzylic alcohol with thionyl chloride (SOCl₂) in dichloromethane (DCM) or dimethylformamide (DMF) at room temperature for 16 hours. After concentration under vacuum, the crude product is dried using a high-vacuum pump. Purity is validated via LCMS (retention time ~4.03 min under 0.05% formic acid in MeCN) and NMR spectroscopy (e.g., monitoring for residual solvents or byproducts). Elemental analysis ensures stoichiometric consistency .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : The compound is moisture-sensitive and prone to decomposition. Store under inert gas (argon or nitrogen) in airtight containers at low temperatures (e.g., –20°C). Avoid exposure to humidity by using desiccants or gloveboxes. Stability tests under varying conditions (e.g., temperature, light) are recommended to establish shelf-life parameters .

Q. What spectroscopic techniques are critical for structural confirmation of this benzyl chloride derivative?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., bromo and trifluoromethoxy group positions).

- LCMS/HRMS : For molecular ion ([M+H]⁺) verification and fragmentation analysis.

- FT-IR : To detect C–Cl stretching (~550–850 cm⁻¹) and C–O–CF₃ vibrations.

Cross-referencing with known spectra of analogous compounds (e.g., 4-bromo-2-fluorobenzyl bromide) improves accuracy .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Br, CF₃O) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a leaving group in nucleophilic substitutions, while the trifluoromethoxy group enhances electrophilicity at the benzylic position via electron withdrawal. In Stille or Suzuki couplings, computational studies (e.g., DFT with B3LYP functionals) predict activation barriers by analyzing charge distribution and frontier molecular orbitals. Experimental validation involves comparing reaction rates with analogs lacking CF₃O .

Q. How can researchers resolve contradictions in reported yields for reactions involving this compound?

- Methodological Answer : Systematically vary parameters such as:

- Catalyst loading : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands.

- Solvent polarity : Compare DMF (high polarity) vs. THF (moderate).

- Temperature : Optimize between 0°C and reflux.

Documenting side products (e.g., hydrolysis to benzyl alcohol) via TLC or GC-MS helps identify competing pathways .

Q. What computational approaches predict the compound’s thermochemical properties or reaction pathways?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) calculates bond dissociation energies (BDEs) for C–Br and C–Cl bonds, aiding in mechanistic studies. Thermochemical accuracy is improved by incorporating exact-exchange terms, as demonstrated in atomization energy calculations for halogenated aromatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.